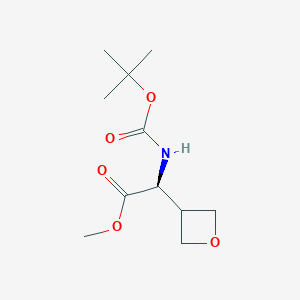
6-Iodo-pyrazin-2-ol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-pyrazin-2-ol is a chemical compound with the molecular formula C4H3IN2O . It is recognized as a valuable heterocyclic scaffold in organic synthesis and drug development .
Synthesis Analysis
The synthesis of compounds like 6-Iodo-pyrazin-2-ol often involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . An efficient iodine-catalyzed method for synthesizing similar compounds has been reported .Molecular Structure Analysis
The molecular structure of 6-Iodo-pyrazin-2-ol consists of 4 carbon atoms, 3 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 221.98 g/mol .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, a class of compounds similar to 6-Iodo-pyrazin-2-ol, have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been considered efficient for the construction of imidazo[1,2-a]pyridine derivatives .Applications De Recherche Scientifique
6-Iodo-pyrazin-2-ol, 97% is a versatile reagent that finds application in a variety of scientific research fields. It is commonly used as a catalyst in organic synthesis reactions, such as the Heck reaction and the Suzuki reaction. It is also used as a reagent in the synthesis of other compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In addition, 6-Iodo-pyrazin-2-ol, 97% can be used as a building block for the synthesis of other compounds, such as polymers, biopolymers, and organic nanomaterials.
Mécanisme D'action
The mechanism of action of 6-Iodo-pyrazin-2-ol, 97% is not fully understood, but it is believed to involve the formation of an organoiodine species. This organoiodine species is thought to be responsible for the catalytic activity of 6-Iodo-pyrazin-2-ol, 97% in organic synthesis reactions. It is also believed to be involved in the formation of other compounds, such as heterocyclic compounds, polymers, and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Iodo-pyrazin-2-ol, 97% have not been extensively studied, but it is believed to be non-toxic and non-irritating. It is also believed to have no known adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-Iodo-pyrazin-2-ol, 97% is its versatility and wide range of applications. It is also relatively easy to synthesize and is stable in storage. However, it is important to note that 6-Iodo-pyrazin-2-ol, 97% is a strong oxidizing agent and should be handled with care. Additionally, it is important to ensure that all safety precautions are taken when using 6-Iodo-pyrazin-2-ol, 97% in the laboratory.
Orientations Futures
Given the versatility and wide range of applications of 6-Iodo-pyrazin-2-ol, 97%, there are numerous potential future directions for research. These include the development of new synthetic methods using 6-Iodo-pyrazin-2-ol, 97%, the development of new catalysts and reagents based on 6-Iodo-pyrazin-2-ol, 97%, the development of new pharmaceuticals and biopolymers based on 6-Iodo-pyrazin-2-ol, 97%, and the development of new materials and nanomaterials based on 6-Iodo-pyrazin-2-ol, 97%. Additionally, further research into the biochemical and physiological effects of 6-Iodo-pyrazin-2-ol, 97% is needed in order to better understand its potential uses in medicine and other fields.
Méthodes De Synthèse
6-Iodo-pyrazin-2-ol, 97% can be synthesized in a variety of ways, including the Williamson ether synthesis, the Grignard reaction, and the iodination of pyrazine. The most commonly used method is the iodination of pyrazine, which involves the reaction of pyrazine with an iodine source such as potassium iodide or sodium iodide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 6-Iodo-pyrazin-2-ol, 97% and other byproducts.
Propriétés
IUPAC Name |
6-iodo-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLZHJZWDHZHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)


![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)


![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)





![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)
